3-(4-Chloro-3-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).
Amination: The bromide is finally reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studies investigating the role of amine derivatives in biological systems.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)propan-1-amine: Lacks the chlorine substitution, resulting in different chemical properties and reactivity.
3-(4-Chlorophenyl)propan-1-amine: Lacks the methyl substitution, affecting its steric and electronic characteristics.
3-(4-Fluoro-3-methylphenyl)propan-1-amine: Substitution of chlorine with fluorine, leading to different pharmacological and chemical properties.
Uniqueness
3-(4-Chloro-3-methylphenyl)propan-1-amine is unique due to the presence of both chlorine and methyl substitutions on the phenyl ring. This combination of substituents imparts distinct steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
PCKSFLUZMXGJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.